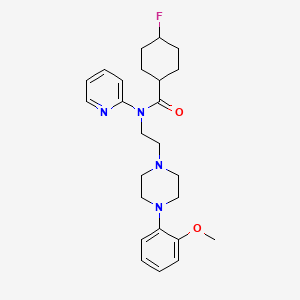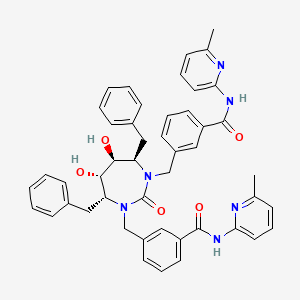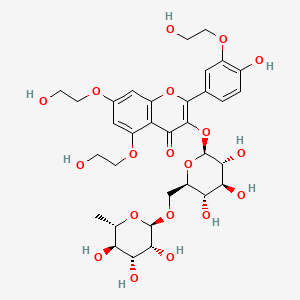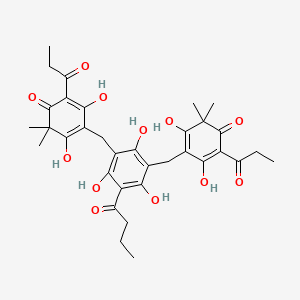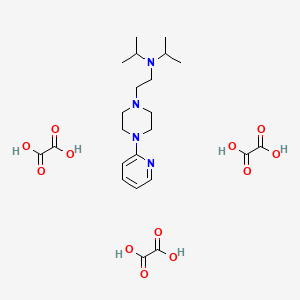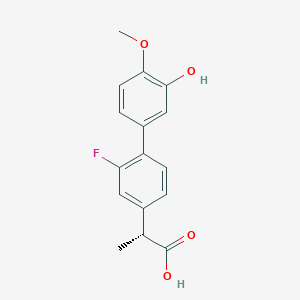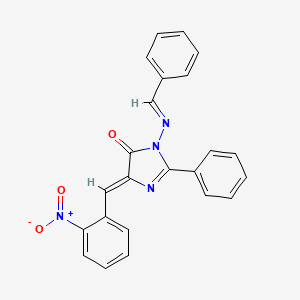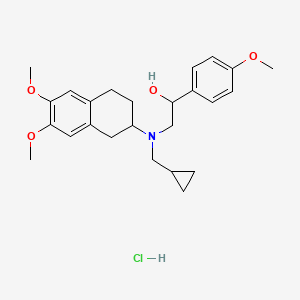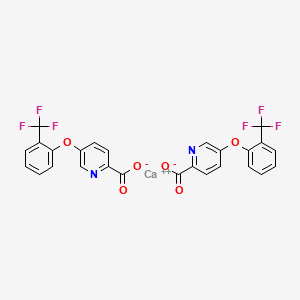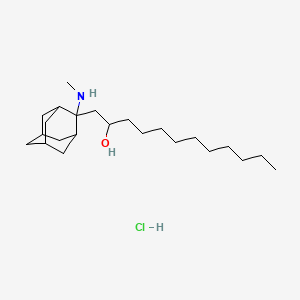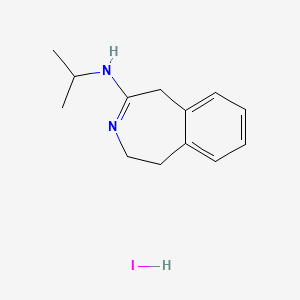
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves the following steps:
Formation of the Benzazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzazepine ring structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using reagents like isopropyl halides under basic conditions.
Formation of the Monohydriodide Salt: The final step involves the formation of the monohydriodide salt by reacting the amine with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of substituted benzazepines with various functional groups.
Aplicaciones Científicas De Investigación
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole): Known for its photochromic properties and used in optical data storage applications.
4-Amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide: Used in proteomics research and as a biochemical reagent.
Uniqueness
4,5-Dihydro-N-(1-methylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
121771-75-3 |
|---|---|
Fórmula molecular |
C13H19IN2 |
Peso molecular |
330.21 g/mol |
Nombre IUPAC |
N-propan-2-yl-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide |
InChI |
InChI=1S/C13H18N2.HI/c1-10(2)15-13-9-12-6-4-3-5-11(12)7-8-14-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H |
Clave InChI |
MWFNGUHWTREETP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NCCC2=CC=CC=C2C1.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




